molecular formula C12H12N2S B15352019 5-[(4-Methylphenyl)sulfanyl]pyridin-2-amine CAS No. 64064-32-0

5-[(4-Methylphenyl)sulfanyl]pyridin-2-amine

Cat. No.: B15352019
CAS No.: 64064-32-0
M. Wt: 216.30 g/mol
InChI Key: SAGBGHLFRBLJPI-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)sulfanylpyridin-2-amine is a chemical compound characterized by a pyridine ring substituted with a sulfanyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-2-amine with 4-methylphenylboronic acid in the presence of a palladium catalyst and a base. The reaction conditions typically require a solvent such as toluene or water, and the reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: On an industrial scale, the synthesis of 5-(4-methylphenyl)sulfanylpyridin-2-amine may involve continuous flow reactors or large-scale batch reactors to ensure consistent product quality and yield. The choice of catalyst, solvent, and reaction conditions can be optimized to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 5-(4-methylphenyl)sulfanylpyridin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the pyridine ring.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other electrophiles in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of 5-(4-methylphenyl)sulfoxide or 5-(4-methylphenyl)sulfone.

  • Reduction: Formation of 5-(4-methylphenyl)thioaniline.

  • Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

  • Chemistry: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: The compound may serve as a lead compound for the development of new pharmaceuticals.

  • Industry: It can be utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-(4-methylphenyl)sulfanylpyridin-2-amine exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, the compound may interact with specific enzymes or receptors, leading to biological responses such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

  • 5-(4-methylphenyl)thiophen-2-amine

  • 5-(4-methylphenyl)pyridin-2-ol

  • 5-(4-methylphenyl)pyridin-2-carboxylic acid

Properties

CAS No.

64064-32-0

Molecular Formula

C12H12N2S

Molecular Weight

216.30 g/mol

IUPAC Name

5-(4-methylphenyl)sulfanylpyridin-2-amine

InChI

InChI=1S/C12H12N2S/c1-9-2-4-10(5-3-9)15-11-6-7-12(13)14-8-11/h2-8H,1H3,(H2,13,14)

InChI Key

SAGBGHLFRBLJPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=CN=C(C=C2)N

Origin of Product

United States

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